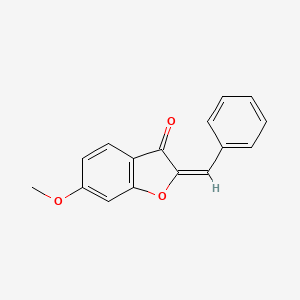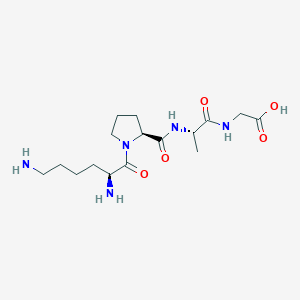
2-Amino-5-(4-chlorophenyl)-6-methylpyrimidine-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(4-chlorophenyl)-6-methylpyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 2-position, a 4-chlorophenyl group at the 5-position, a methyl group at the 6-position, and a thione group at the 4-position of the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-chlorophenyl)-6-methylpyrimidine-4(3H)-thione typically involves the reaction of 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrimidine derivative. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(4-chlorophenyl)-6-methylpyrimidine-4(3H)-thione can undergo various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Amino-5-(4-chlorophenyl)-6-methylpyrimidine-4(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(4-chlorophenyl)-6-methylpyrimidine-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can disrupt various cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 2-Amino-5-(4-chlorophenyl)-6-methylpyrimidine-4(3H)-thione has a unique combination of functional groups that contribute to its distinct chemical and biological properties. The presence of the thione group, in particular, enhances its reactivity and potential for various applications in scientific research and industry .
Propriétés
Numéro CAS |
13166-55-7 |
|---|---|
Formule moléculaire |
C11H10ClN3S |
Poids moléculaire |
251.74 g/mol |
Nom IUPAC |
2-amino-5-(4-chlorophenyl)-6-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C11H10ClN3S/c1-6-9(10(16)15-11(13)14-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H3,13,14,15,16) |
Clé InChI |
NRVWQTQRYAUOOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=S)N=C(N1)N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-([1,1'-Biphenyl]-4-yl)-5-(2-tert-butylphenyl)-1H-1,2,4-triazole](/img/structure/B15213610.png)
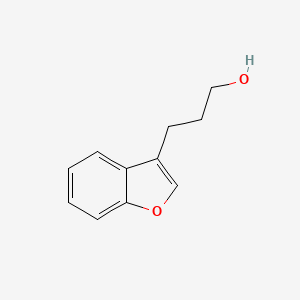

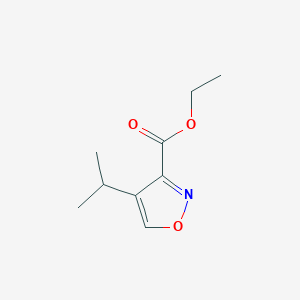
![6,6-Dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15213638.png)


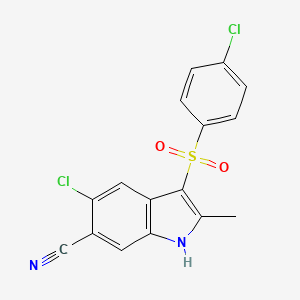


![Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B15213663.png)
